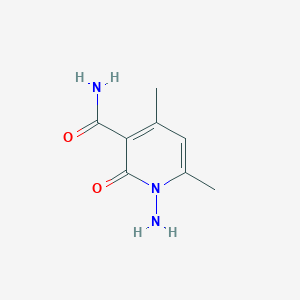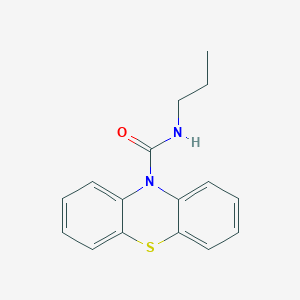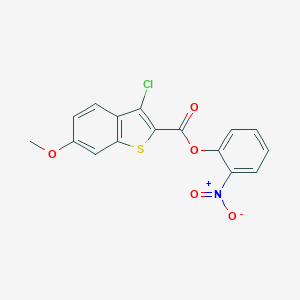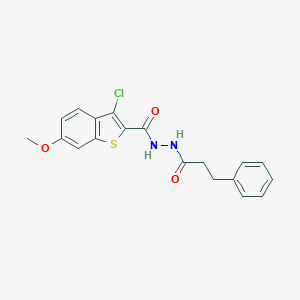
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C8H11N3O2 . It is a powder in physical form . The IUPAC name of this compound is 1-amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H11N3O2/c1-4-3-5(2)11(10)8(13)6(4)7(9)12/h3H,10H2,1-2H3,(H2,9,12) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 163.18 . It is a powder in physical form . The melting point of this compound is between 174-176 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
1,4-Dihydropyridines have been extensively studied for their biological applications and as a main skeleton in many drugs. They are utilized in synthetic organic chemistry due to their presence in biological systems. Recent methodologies for the synthesis of 1,4-DHPs primarily include multi-component reactions, with Hantzsch Condensation reaction being the most common pathway. These methodologies aim to prepare bioactive 1,4-DHPs efficiently and environmentally friendly, opening avenues for further synthesis of biologically active compounds by exploring their Structure-Activity Relationships (SARs) (Sohal, 2021).
Oxidation and Degradation Studies
The oxidation kinetics of polyamides, which can be related to the structural derivatives of dihydropyridines, have been systematically compared to polyolefins. These studies focus on understanding the oxidation mechanisms and developing non-empirical kinetic models. The outcomes of such research are crucial for improving the stability and durability of materials derived from these compounds (Richaud et al., 2013).
Chemical Reactivity and Modification
Research on compounds like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) highlights the utility of DHP derivatives in modifying peptides for structural and dynamic studies. These modifications are crucial for analyzing peptide backbone dynamics, secondary structures, and interactions with biological membranes. Such studies are foundational for developing new therapeutic peptides and understanding their mechanisms of action (Schreier et al., 2012).
Antitumor Activity
Imidazole derivatives, closely related to dihydropyridines in terms of heterocyclic structure, have shown potential antitumor activities. Compounds like 4(5)-aminoimidazol-5(4)-carboxamide and others have been reviewed for their antitumor properties, indicating the significance of nitrogen-containing heterocycles in the development of new antitumor drugs. This research underscores the importance of exploring DHP derivatives for potential anticancer applications (Iradyan et al., 2009).
Wirkmechanismus
Target of Action
It’s known that this compound is a derivative of pyridine, and pyridine derivatives have been found to interact with a variety of biological targets .
Mode of Action
It’s known that this compound can enter into the aminomethylation reaction with an excess of formaldehyde and primary amines .
Biochemical Pathways
It’s known that this compound can be readily obtained via mannich reaction of 6-aminonicotinonitriles .
Result of Action
It’s known that this compound has shown a pronounced antidote effect against the herbicide 2,4-d (2,4-dichlorophenoxyacetic acid) in laboratory and field experiments on sunflower seedlings .
Action Environment
It’s known that this compound has exhibited pronounced anticorrosion properties, acting as an adsorption-type corrosion inhibitor .
Biochemische Analyse
Biochemical Properties
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can impact the overall biochemical reaction.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects at the cellular level.
Eigenschaften
IUPAC Name |
1-amino-4,6-dimethyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4-3-5(2)11(10)8(13)6(4)7(9)12/h3H,10H2,1-2H3,(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDHTGKDQLWVAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-ethylphenoxy)acetyl]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B466910.png)
![3-methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B466920.png)
![N1',N6'-bis[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hexanedihydrazide](/img/structure/B466928.png)

![N'-[2-(1-naphthyloxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B467008.png)

![2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B467021.png)
![3-chloro-6-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B467064.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B467070.png)

![N'-[(4-ethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B467180.png)
![2-naphthyl-N-[4-(pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B467185.png)
